2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide involves several steps. One common method includes the condensation reaction of 2,5-dimethylphenol with chloroacetic acid to form 2,5-dimethylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with 4,5-dimethylthiophene-3-carboxamide in the presence of a base to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Scientific Research Applications
2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
When compared to other thiophene derivatives, 2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O3S/c1-9-5-6-10(2)13(7-9)22-8-14(20)19-17-15(16(18)21)11(3)12(4)23-17/h5-7H,8H2,1-4H3,(H2,18,21)(H,19,20) |
InChI Key |
WQYGOKQMBZWPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Origin of Product |
United States |
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